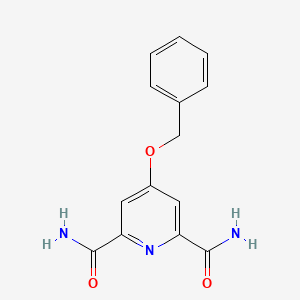

4-(Benzyloxy)pyridine-2,6-dicarboxamide

Description

Structure

3D Structure

Properties

CAS No. |

350697-54-0 |

|---|---|

Molecular Formula |

C14H13N3O3 |

Molecular Weight |

271.27 g/mol |

IUPAC Name |

4-phenylmethoxypyridine-2,6-dicarboxamide |

InChI |

InChI=1S/C14H13N3O3/c15-13(18)11-6-10(7-12(17-11)14(16)19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,18)(H2,16,19) |

InChI Key |

GLLMVKBMOKKJRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC(=C2)C(=O)N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Benzyloxy Pyridine 2,6 Dicarboxamide and Analogues

Strategies for the Construction of the Pyridine-2,6-dicarboxamide Core

The formation of the pyridine-2,6-dicarboxamide core is a fundamental step in the synthesis of the target compound and its derivatives. Several methodologies have been developed, ranging from classical condensation reactions to more innovative one-pot procedures.

A widely employed and straightforward method involves the condensation of pyridine-2,6-dicarbonyl dichloride with a variety of primary or secondary amines. researchgate.netlibretexts.org This reaction is typically carried out in a suitable solvent, often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. researchgate.net The versatility of this method lies in the wide array of commercially available or synthetically accessible amines, allowing for the introduction of diverse functionalities at the amide positions.

For instance, symmetrical pyridine-2,6-dicarboxamides can be obtained by reacting the diacyl chloride with two equivalents of an aromatic amine. researchgate.net This approach has been successfully used to synthesize a range of derivatives with varying electronic and steric properties. researchgate.net

Another strategy involves a multi-step process starting from pyridine-2,6-dicarboxylic acid. The diacid can be converted to the corresponding diacyl chloride using reagents like oxalyl chloride or thionyl chloride, which is then reacted with the desired amine without purification. researchgate.net Alternatively, coupling reagents common in peptide synthesis can be employed to directly form the amide bonds from the dicarboxylic acid and amines.

More advanced and atom-economical methods have also been reported. A notable example is a novel one-pot synthesis that constructs the 4-substituted pyridine-2,6-dicarboxylic acid framework from simple precursors like aldehydes and pyruvates. acs.org This approach offers a concise route to the core structure with the potential for introducing substituents at the 4-position from the outset.

The table below summarizes some of the key strategies for the construction of the pyridine-2,6-dicarboxamide core.

| Starting Material(s) | Key Reagents | Product | Reference(s) |

| Pyridine-2,6-dicarbonyl dichloride, Amine | Base (e.g., Triethylamine) | Pyridine-2,6-dicarboxamide | researchgate.netlibretexts.org |

| Pyridine-2,6-dicarboxylic acid, Amine | Oxalyl chloride, then amine | Pyridine-2,6-dicarboxamide | researchgate.net |

| Aldehyde, Pyruvate, Ammonium acetate | Pyrrolidine-acetic acid catalyst | 4-Substituted pyridine-2,6-dicarboxylic acid derivative | acs.org |

Introduction of the Benzyloxy Moiety at the 4-Position of the Pyridine (B92270) Ring

The introduction of the benzyloxy group at the 4-position of the pyridine ring is a critical step in the synthesis of the target compound. This is typically achieved through a nucleophilic substitution reaction, most commonly a Williamson ether synthesis.

The synthesis generally starts with a precursor containing a hydroxyl group at the 4-position of the pyridine ring, such as 4-hydroxypyridine-2,6-dicarboxylic acid or its ester derivatives. acs.orgchemicalbook.comacs.org The synthesis of 4-hydroxypyridine-2,6-dicarboxylic acid itself can be accomplished from readily available starting materials like acetone (B3395972) and dimethyl oxalate. chemicalbook.com

The Williamson ether synthesis involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide, in this case, a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride). libretexts.orgwikipedia.org The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. masterorganicchemistry.com

The general reaction is as follows:

It is often advantageous to perform this etherification step on the ester derivative of the pyridine-2,6-dicarboxylic acid (e.g., the dimethyl or diethyl ester) to avoid potential side reactions with the acidic carboxylic acid protons. The ester groups can then be hydrolyzed back to carboxylic acids if needed, or directly converted to amides.

An alternative approach could involve the synthesis of 4-(benzyloxy)pyridine (B1590385) N-oxide, which can then be subjected to further functionalization at the 2 and 6 positions. mdpi.com However, the direct benzylation of a pre-formed 4-hydroxypyridine-2,6-dicarboxamide is the more convergent and commonly inferred route.

Derivatization and Functionalization of the Dicarboxamide Groups

The dicarboxamide groups of 4-(benzyloxy)pyridine-2,6-dicarboxamide offer a versatile platform for further derivatization and the introduction of a wide range of functional groups. The primary method for achieving this is through the careful selection of the amine component during the initial construction of the pyridine-2,6-dicarboxamide core, as detailed in section 2.1.

By employing amines bearing additional functional groups (which may themselves require protection during the amide bond formation), a vast library of derivatives can be accessed. For example, using aminoquinolines or amino-isoquinolines leads to the formation of G-quadruplex stabilizing ligands. libretexts.org

Furthermore, post-synthetic modifications of the dicarboxamide moiety can be performed. For instance, if the initial dicarboxamide is prepared from an amine containing an ester group, this ester can be further transformed. A notable example is the hydrazinolysis of a methyl ester-containing dicarboxamide using hydrazine (B178648) hydrate (B1144303) to yield a bis-hydrazide derivative. mdpi.comnih.gov These hydrazides are valuable intermediates that can be subsequently reacted with aldehydes, ketones, or anhydrides to generate more complex structures. mdpi.comnih.gov

The following table provides examples of such derivatization strategies.

| Starting Dicarboxamide Derivative | Reagent(s) | Product Type | Reference(s) |

| 2,6-bis-D-alanyl pyridine methyl ester | Hydrazine hydrate | Bis-hydrazide | mdpi.comnih.gov |

| Bis-hydrazide derivative | Thiophene-2-carbaldehyde | Bis-carboxamide with thiophene (B33073) moiety | mdpi.comnih.gov |

| Bis-hydrazide derivative | Phthalic anhydride | Bis-carboxamide with phthalimide (B116566) moiety | mdpi.comnih.gov |

| Bis-hydrazide derivative | Cyclohexanone | Bis-carboxamide with cyclohexylidenehydrazinyl moiety | mdpi.comnih.gov |

Exploration of Chemical Reactivity and Synthetic Pathways of Benzyloxy-Substituted Dicarboxamides

The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: the pyridine ring, the benzyloxy group, and the dicarboxamide moieties.

Reactivity of the Pyridine Ring: The pyridine ring is generally considered to be electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. However, in the target molecule, the 2- and 6-positions are already substituted. The nitrogen atom of the pyridine ring retains its basic character and can be protonated or alkylated to form pyridinium (B92312) salts. This quaternization can further activate the ring towards nucleophilic attack.

Stability and Reactivity of the Benzyloxy Group: The benzyloxy group is a relatively stable ether linkage. It is generally resistant to many reaction conditions, including moderately acidic and basic environments. However, the benzyl C-O bond can be cleaved under specific conditions. A common method for deprotection of benzyl ethers is catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which would yield the corresponding 4-hydroxy-pyridine-2,6-dicarboxamide and toluene. organic-chemistry.org Strong acids can also cleave benzyl ethers, although this method is less common and may not be compatible with the amide functionalities. organic-chemistry.org The benzylic position is also susceptible to radical halogenation, although this is a less controlled transformation.

Reactivity of the Dicarboxamide Groups: The amide bonds in the dicarboxamide groups are generally robust. They can be hydrolyzed under harsh acidic or basic conditions, which would lead to the formation of the corresponding dicarboxylic acid and the parent amine. The N-H protons of the amides are weakly acidic and can be deprotonated with strong bases.

Synthetic Pathways: The combination of these reactive sites allows for a variety of synthetic transformations. For example, the pyridine nitrogen could be quaternized with an alkyl halide, which would modulate the electronic properties of the entire molecule. The aryl rings of the benzyloxy group or the amide substituents could potentially undergo electrophilic aromatic substitution, although the directing effects of the substituents and the potential for side reactions would need to be carefully considered.

Advanced Synthetic Techniques for Complex this compound Architectures

Beyond the synthesis of simple monomeric units, advanced synthetic techniques have been employed to incorporate the this compound scaffold into more complex and larger molecular architectures, such as macrocycles and polymers.

Macrocyclization: The pyridine-2,6-dicarboxamide unit is a popular building block for the construction of macrocycles due to its rigid and pre-organized nature. Macrocyclic structures can be synthesized by reacting a di-functionalized pyridine-2,6-dicarboxamide precursor with a suitable linking molecule. For example, a bis-hydrazide derivative of a pyridine-2,6-dicarboxamide has been reacted with 1,2,4,5-benzenetetracarboxylic acid dianhydride or 1,4,5,8-naphthalenetetracarboxylic acid dianhydride to afford macrocyclic octacarboxamides. mdpi.comnih.gov These reactions often require high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Polymerization: The this compound motif can also be incorporated into polymer chains. One approach involves the synthesis of a monomer containing this unit with polymerizable functional groups. For instance, a derivative with a vinylbenzyloxy group has been synthesized and used to prepare a titanocene-containing polymer. nih.gov Another strategy is to graft pyridine-containing moieties onto a pre-existing polymer backbone. For example, polymers with pendant carboxylic acid or amine groups can be chemically modified to include the pyridine-2,6-dicarboxamide structure. mdpi.com

Multicomponent Reactions: The use of multicomponent reactions (MCRs) represents an advanced and efficient strategy for the synthesis of highly substituted pyridine cores that can be further elaborated into complex dicarboxamides. bohrium.comacsgcipr.org MCRs, such as the Hantzsch pyridine synthesis or Bohlmann-Rahtz pyridine synthesis, allow for the rapid assembly of molecular complexity from simple starting materials in a single step, offering a convergent and atom-economical route to novel analogues. acsgcipr.org

These advanced techniques open up possibilities for creating sophisticated materials with tailored properties, where the this compound unit can impart specific recognition, catalytic, or photophysical functions.

Structural Characterization and Conformational Analysis of 4 Benzyloxy Pyridine 2,6 Dicarboxamide Derivatives

Spectroscopic Probing of Molecular Structure (e.g., NMR, IR)

Spectroscopic methods are indispensable for confirming the molecular structure of synthesized compounds. For derivatives of pyridine-2,6-dicarboxamide, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide key insights into the chemical environment of atoms and the nature of functional groups. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of a 4-(benzyloxy)pyridine-2,6-dicarboxamide derivative, characteristic signals would be expected. The aromatic protons on the pyridine (B92270) ring would typically appear as a singlet or a set of signals in the downfield region. The amide N-H protons are also expected in the downfield region, often as a broad singlet, with their chemical shift being sensitive to solvent and concentration. The benzyloxy group would exhibit a characteristic singlet for the methylene (B1212753) (-CH₂-) protons, and a set of multiplets for the phenyl group protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Key signals would include those for the carbonyl carbons of the amide groups, carbons of the pyridine ring (with the carbon at the 4-position shifted due to the ether linkage), and the carbons of the benzyloxy substituent.

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. For this compound, strong absorption bands corresponding to the amide functional groups are expected. These typically include:

N-H stretching: A sharp band around 3300 cm⁻¹.

C=O stretching (Amide I band): A strong, sharp absorption typically found in the region of 1650-1680 cm⁻¹.

N-H bending (Amide II band): An absorption of variable intensity around 1550 cm⁻¹.

Additionally, characteristic bands for the C-O-C ether linkage of the benzyloxy group would be observed, typically in the 1250-1000 cm⁻¹ region. Vibrations associated with the aromatic pyridine and benzene (B151609) rings (C=C and C=N stretching) would appear in the 1600-1450 cm⁻¹ range.

Table 1: Representative Spectroscopic Data for a Pyridine-2,6-dicarboxamide Analog This interactive table contains representative data based on published analogues such as N2,N6-di(Quinolin-4-yl)pyridine-2,6-dicarboxamide. nih.gov

| Technique | Signal/Frequency | Assignment |

| ¹H NMR | δ ~11.6 ppm (s, 2H) | Amide N-H |

| δ ~8.5-9.0 ppm | Aromatic H (Pyridine, Quinoline) | |

| IR | ~3300 cm⁻¹ | N-H stretch |

| ~1680 cm⁻¹ | C=O stretch (Amide I) | |

| ~1550 cm⁻¹ | N-H bend (Amide II) | |

| ~1250-1000 cm⁻¹ | C-O-C stretch (Ether) |

X-ray Crystallographic Determination of Solid-State Architecture

For pyridine-2,6-dicarboxamide derivatives, crystallographic studies reveal that the solid-state architecture is heavily influenced by hydrogen bonding and π-stacking interactions. nih.govresearchgate.net The amide groups are excellent hydrogen bond donors (N-H) and acceptors (C=O), leading to the formation of extensive networks that dictate the supramolecular assembly. Molecules often arrange into chains, sheets, or more complex three-dimensional structures. nih.govgexinonline.com

The presence of multiple aromatic rings (pyridine and benzyl) creates opportunities for π-π stacking interactions, which further stabilize the crystal lattice. The specific geometry of these interactions (e.g., face-to-face, offset) depends on the steric and electronic nature of the substituents.

Table 2: Typical Crystallographic Parameters for a Pyridine-2,6-dicarboxamide Derivative This interactive table presents typical data derived from the crystal structure of a related pyridine-2,6-dicarboxamide compound. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c or P2₁/n |

| Key Bond Length (C=O) | ~1.23 Å |

| Key Bond Length (C-N) | ~1.34 Å |

| Dominant Interaction | N-H···O Hydrogen Bonding |

| Secondary Interaction | π-π Stacking |

Conformational Landscape and Intramolecular Interactions

The flexibility of the this compound structure is primarily associated with the rotation around the C(pyridine)-C(amide) and C-N bonds of the carboxamide groups. The relative orientation of the two amide groups with respect to the central pyridine ring is a key conformational feature. nih.gov

Studies on analogous structures have shown that the amide groups can adopt a syn-syn conformation, where both N-H groups point towards the pyridine nitrogen. researchgate.net This conformation is often stabilized by intramolecular N-H···N(pyridine) hydrogen bonds. nih.govresearchgate.net This pre-organization can be crucial for the compound's ability to act as a chelating ligand for metal cations or anions. rsc.org

Alternatively, the amide groups can rotate to adopt syn-anti or anti-anti conformations to minimize steric hindrance or to facilitate different intermolecular packing arrangements in the solid state. The planarity of the molecule is determined by the dihedral angles between the planes of the amide groups and the pyridine ring. nih.gov

Hirshfeld Surface Analysis and Intermolecular Contact Distribution in Dicarboxamide Crystals

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii sum, typically corresponding to hydrogen bonds. researchgate.net

For pyridine-2,6-dicarboxamide crystals, Hirshfeld analysis typically reveals that the most significant contributions to crystal packing come from hydrogen bonds (O···H/H···O contacts) and contacts involving hydrogen atoms (H···H). nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The plots show the distribution of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface).

Characteristic features in the fingerprint plots for these types of crystals include:

Sharp spikes corresponding to strong N-H···O or O-H···O hydrogen bonds.

A large, diffuse region representing numerous weaker H···H contacts.

"Wings" that correspond to C-H···π or other weaker contacts. nih.gov

Table 3: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis This interactive table shows a typical distribution of intermolecular contacts for related dicarboxamide crystals. nih.gov

| Interaction Type | Percentage Contribution (%) |

| H···H | 35 - 45% |

| O···H / H···O | 20 - 30% |

| C···H / H···C | 15 - 25% |

| C···C | 5 - 10% |

| N···H / H···N | < 5% |

Impact of Benzyloxy Substitution on Molecular Geometry and Planarity

The introduction of a substituent at the 4-position of the pyridine-2,6-dicarboxamide core can significantly affect its molecular properties. The benzyloxy group (-OCH₂Ph) has several effects:

Electronic Effects: The oxygen atom is electron-donating through resonance, which increases the electron density on the pyridine ring. This can influence the acidity of the amide N-H protons and the strength of both intra- and intermolecular hydrogen bonds.

Conformational Effects: The flexibility of the C-O-C-C linkage in the benzyloxy group provides additional conformational freedom. This flexibility can influence which crystal polymorph is formed and can disrupt otherwise planar arrangements seen in simpler derivatives, potentially affecting properties like solubility. nih.gov

The deviation from planarity in pyridine-2,6-dicarboxamides is often described by the dihedral angles between the carboxamide groups and the central pyridine ring. nih.gov The steric bulk and electronic nature of the 4-substituent can either enforce or disrupt the planarity of the core structure, thereby modulating the intermolecular interactions that govern the crystal packing. mdpi.com

Supramolecular Assemblies and Molecular Recognition Involving 4 Benzyloxy Pyridine 2,6 Dicarboxamide Derivatives

Hydrogen Bonding Networks and Their Role in Self-Assembly

Hydrogen bonding is a primary directional force governing the self-assembly of pyridine-2,6-dicarboxamide derivatives. The core structure contains two amide N-H groups, which act as strong hydrogen bond donors, and a pyridine (B92270) nitrogen atom, which is an effective hydrogen bond acceptor. researchgate.netmdpi.com This arrangement facilitates the formation of robust and predictable hydrogen-bonding patterns that direct the assembly into higher-order structures.

A key feature of the pyridine-2,6-dicarboxamide scaffold is its "preorganized" nature. Intramolecular hydrogen bonding often forces the two amide substituents into a syn conformation, creating a well-defined binding cleft. researchgate.net This preorganization is crucial for efficient molecular recognition and self-assembly. The most common intermolecular interactions involve N-H···O hydrogen bonds between the amide groups of adjacent molecules, leading to the formation of tapes or sheets. mdpi.com Additionally, N-H···N bonds can link molecules, often forming inversion dimers that serve as building blocks for more extended networks. researchgate.netnih.gov

The interplay of these hydrogen bonds can generate complex one-, two-, or three-dimensional supramolecular architectures. nih.govacs.org The strength and directionality of these bonds are fundamental to the stability of the resulting assemblies, which can range from simple dimeric pairs to intricate, extended networks that define the crystalline state of the material.

Table 1: Common Hydrogen Bonding Interactions in Pyridine Dicarboxamide Systems

| Donor | Acceptor | Type of Interaction | Typical Role in Assembly |

| Amide (N-H) | Carbonyl (O=C) | Intermolecular N-H···O | Formation of chains and sheets |

| Amide (N-H) | Pyridine (N) | Intermolecular N-H···N | Creation of dimeric synthons |

| Water (O-H) | Pyridine (N) | N/A | Links dicarboxamide units via water bridges researchgate.net |

| Amide (N-H) | Amide (N) | Intramolecular | Preorganizes the scaffold into a syn conformation researchgate.net |

Crystal Engineering and Fabrication of Ordered Architectures

Crystal engineering focuses on the rational design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. hhu.de The pyridine-2,6-dicarboxamide framework is an excellent platform for crystal engineering due to its rigid core and versatile hydrogen-bonding capabilities. nih.govrsc.org By systematically modifying the peripheral substituents, chemists can fine-tune the intermolecular forces to guide the assembly into specific, ordered architectures. nih.gov

The combination of hydrogen bonding, π-π stacking, and coordination chemistry allows for the fabrication of materials with varied dimensionalities, including discrete complexes, 1D chains, 2D grids, and 3D frameworks. nih.govacs.org A particularly effective strategy involves using pyridine-2,6-dicarboxamide-based ligands to create metalloligands. These metalloligands can then be used to construct coordination polymers, where secondary metal ions link the primary units into extended, crystalline networks. nih.govacs.org The choice of the metal ion and the design of the organic ligand dictate the final topology and dimensionality of the resulting architecture. acs.orgacs.org This approach has led to the development of a large number of ordered materials with potential applications in catalysis and materials science. nih.gov

Table 2: Examples of Ordered Architectures from Pyridine Dicarboxylate Derivatives

| Derivative/System | Key Interactions | Resulting Architecture | Reference |

| Lanthanide-Pyridine-2,6-dicarboxylate-Oxalate | Coordination bonds, π-π stacking | 1D zigzag chains, 2D networks, 3D frameworks | acs.org |

| Nickel-Pyridine-dicarboxylate | Coordination bonds | 2D metal-organic network (hcb topology) | acs.org |

| Metalloligands of Pyridine-2,6-dicarboxamide | Coordination bonds | Discrete trinuclear complexes, 1D/2D/3D coordination polymers | nih.gov |

| 2,6-dicarboxy-4-hydroxypyridine with 9-aminoacridine | Hydrogen bonds, π+···π−/π−···π− stacking | 3D supramolecular frameworks | rsc.org |

π-π Stacking Interactions in Benzyloxy-Substituted Pyridine Systems

π-π stacking is a crucial non-covalent interaction that contributes significantly to the stability of supramolecular assemblies involving aromatic rings. mdpi.comnih.govrsc.org In systems containing 4-(Benzyloxy)pyridine-2,6-dicarboxamide, both the central pyridine ring and the terminal benzene (B151609) ring of the benzyloxy group are available for π-stacking. This interaction often works in concert with hydrogen bonding to organize molecules in the solid state. researchgate.net

Host-Guest Chemistry and Ion Recognition Properties of Dicarboxamide Scaffolds

The pyridine-2,6-dicarboxamide scaffold is a well-established building block for designing synthetic receptors in host-guest chemistry. longdom.org Its structure is well-suited for the recognition and binding of various guests, including anions, cations, and neutral molecules. researchgate.netnih.gov

The convergent amide N-H groups form a binding pocket that is highly effective for anion recognition, particularly for halides like chloride. acs.orgnih.govtandfonline.com The preorganized nature of the dicarboxamide cleft, combined with the acidity of the N-H protons, leads to strong and selective anion binding. acs.orgnih.gov Conversely, the pyridine nitrogen and the amide carbonyl oxygen atoms can act as coordination sites for metal cations. nih.govbohrium.com This dual-binding capability makes these scaffolds versatile components in the design of sensors and ionophores.

Furthermore, these dicarboxamide units can be incorporated into larger, more complex host systems such as self-assembled coordination cages. nih.gov These cages possess well-defined internal cavities that can encapsulate guest molecules, effectively acting as molecular flasks. nih.goviisc.ac.in This encapsulation can alter the properties and reactivity of the guest, leading to applications in catalysis and drug delivery. nih.goviisc.ac.in

Table 3: Ion and Guest Recognition by Pyridine-2,6-dicarboxamide Derivatives

| Host Derivative Type | Guest(s) | Solvent | Binding Constant (log K) | Reference |

| Dicationic N-methylated pyridyl dicarboxamide | Cl⁻ | MeCN | 3.5 - 6.5 | acs.orgnih.gov |

| Dicationic N-methylated pyridyl dicarboxamide | Urea/Amide guests | MeCN | 1.1 - 2.8 | acs.orgnih.gov |

| Tris-2-pyridylamine-based dicarboxamide | Cu(II) | MeCN:H₂O | 9.8 ± 0.3 | researchgate.net |

| Heterotrimetallic Double Cavity Cages | 2,6-diaminoanthraquinone (DAQ) | DMSO | Strong binding observed via NMR | nih.gov |

Influence of the Benzyloxy Group on Supramolecular Features and Hybridization

The benzyloxy group [–O–CH₂–(C₆H₅)] at the 4-position of the pyridine ring exerts a profound influence on the supramolecular characteristics of the dicarboxamide scaffold. Its effects are multifaceted, spanning steric, electronic, and interactional contributions.

Enhanced π-π Stacking: The most direct impact of the benzyloxy group is the introduction of an additional phenyl ring. This significantly increases the capacity for π-π stacking interactions, providing another handle for controlling crystal packing and stabilizing the supramolecular assembly. nih.gov

Modulation of Hydrogen Bonding: The ether oxygen atom of the benzyloxy group is a potential hydrogen bond acceptor. While weaker than the carbonyl or pyridine acceptors, it can participate in C-H···O or other weak hydrogen bonds, adding another layer of complexity to the supramolecular network.

Electronic Effects: Electronically, the benzyloxy group acts as an electron-donating group to the pyridine ring through resonance. This increases the electron density on the pyridine ring, which can enhance the basicity of the pyridine nitrogen, making it a stronger hydrogen bond acceptor and a better coordination site for cations. Conversely, this electronic donation can slightly decrease the acidity of the amide N-H protons, potentially modulating the strength of their hydrogen-bonding interactions. This subtle electronic tuning can have a cascading effect on the thermodynamics of self-assembly and guest recognition.

Coordination Chemistry of 4 Benzyloxy Pyridine 2,6 Dicarboxamide As a Ligand

Design and Synthesis of Discrete Metal Complexes and Metalloligands

The synthesis of discrete metal complexes with 4-(Benzyloxy)pyridine-2,6-dicarboxamide typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants, the choice of solvent, and the nature of the counter-anion can all influence the final product.

Commonly, 1:1 or 1:2 metal-to-ligand ratios are employed. In a 1:1 complex, the pda ligand occupies three coordination sites, and the remaining sites on the metal are filled by solvent molecules (e.g., water, methanol) or anions from the metal salt (e.g., chloride, nitrate). For example, studies on related 4-substituted pyridine-2,6-dicarboxylates with Ni(II) have yielded mononuclear complexes with the formula [Ni(Ligand)(H₂O)₃], where the metal center adopts a regular octahedral geometry. nih.gov

In 1:2 complexes, two tridentate ligands coordinate to a single metal center, resulting in a hexacoordinate, octahedral complex, such as [M(pda)₂]ⁿ⁺. The benzyloxy groups would be oriented on the periphery of such a complex, influencing its solubility and intermolecular interactions, such as π-π stacking.

Furthermore, complexes of this compound can themselves act as "metalloligands." If the benzyloxy group is replaced with a functional group capable of further coordination (e.g., another pyridine (B92270) or carboxylate), the initial metal complex can serve as a building block for constructing larger, multi-metallic assemblies.

Construction of Extended Coordination Polymers and Metal-Organic Frameworks

Beyond discrete molecules, this compound and its analogues are valuable building blocks for creating extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures known as coordination polymers (CPs) or metal-organic frameworks (MOFs). nih.gov The ability to form such extended networks depends on the ligand's ability to bridge between metal centers.

While the primary N,O,O-chelation mode leads to discrete complexes, intermolecular interactions such as hydrogen bonding between the amide N-H groups and suitable acceptors (like counter-anions or solvent molecules) can link these discrete units into supramolecular chains or sheets. nih.gov

To form robust, covalently linked CPs or MOFs, the ligand must possess secondary coordinating sites or be modified. For instance, if the amide groups are further functionalized with donor groups, these can link to adjacent metal centers. Alternatively, the metal ion's coordination sphere can play a role. For example, studies with Zn(II) and 4-substituted pyridine-2,6-dicarboxylates have shown the formation of 2D coordination polymers where the carboxylate groups bridge between zinc centers, which adopt flexible five-coordinate geometries to facilitate the network formation. nih.govnih.gov The bulky benzyloxy group in this compound would project into the pores or galleries of such a framework, influencing its topology and potential for guest inclusion.

Synthetic Modeling of Metalloenzyme Active Sites Utilizing Pyridine-2,6-dicarboxamide Scaffolds

The pyridine-2,6-dicarboxamide framework is a powerful tool for synthetic modeling of metalloenzyme active sites. rsc.orgscispace.comnih.gov Many enzymes rely on a precisely arranged set of amino acid residues to create a specific coordination environment around a catalytic metal ion. The pda scaffold provides a rigid, tridentate N,O,O donor set that can mimic the coordination of histidine and carboxylate (aspartate or glutamate) residues found in the active sites of many non-heme iron, copper, or zinc enzymes.

By synthesizing complexes of this compound with metals like Fe(II/III) or Cu(II), researchers can create low-molecular-weight analogues that replicate key structural and electronic features of an enzyme's active site. researchgate.net These model complexes are invaluable for:

Spectroscopic Studies: They allow detailed investigation of the metal center's electronic structure using techniques that are difficult to apply to large protein systems.

Mechanistic Insights: They can be used to study the reactivity of the metal center with small molecule substrates, providing insights into the catalytic mechanism of the native enzyme.

Structure-Function Correlation: By systematically modifying the ligand (e.g., changing the 4-substituent), it is possible to probe how subtle changes in the coordination environment affect the reactivity of the metal center.

Ligand Field Theory and Electronic Structure of Coordination Compounds

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties (such as color and magnetism) of transition metal complexes. wikipedia.org When a ligand like this compound coordinates to a transition metal ion, its donor atoms create an electrostatic field that removes the degeneracy of the metal's d-orbitals.

In an octahedral complex, which is common for pda-type ligands, the five d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). libretexts.org The energy separation between these levels is denoted as Δo (the ligand field splitting parameter).

The magnitude of Δo is determined by the nature of the ligand and the metal. The N,O,O donor set of the pda scaffold generally creates a moderately strong ligand field. The electronic configuration of the metal ion then determines the properties of the complex.

A clear illustration of these principles comes from comparing isostructural Ni(II) (d⁸) and Zn(II) (d¹⁰) complexes with related pyridine-2,6-dicarboxylate (B1240393) ligands. nih.gov

Ni(II) (d⁸): In an octahedral field, the eight d-electrons fill the t₂g orbitals and place two electrons in the eg* orbitals (t₂g⁶eg*²). This configuration results in a significant Ligand Field Stabilization Energy (LFSE), which explains the strong preference of Ni(II) for regular octahedral geometry. nih.gov

Zn(II) (d¹⁰): The d-shell is completely filled (t₂g⁶eg*⁴). The LFSE is zero, meaning there is no electronic preference for any particular geometry. nih.gov This allows Zn(II) complexes to adopt more irregular or distorted coordination environments, which can be advantageous in the formation of extended coordination polymers where geometric flexibility is required. nih.gov

The electronic transitions between the split d-orbitals are responsible for the color of many transition metal complexes. For example, d-d transitions in Cu(II), Ni(II), and Co(II) complexes of pda ligands typically occur in the visible region of the electromagnetic spectrum, rendering them colored.

Catalytic Applications and Mechanistic Studies of Pyridine 2,6 Dicarboxamide Systems

Homogeneous Catalysis Mediated by Dicarboxamide-Metal Complexes

There is a substantial body of literature on the use of various pyridine-2,6-dicarboxamide metal complexes as homogeneous catalysts. rsc.org These complexes have been employed in a range of reactions, including but not limited to, oxidation, reduction, and carbon-carbon bond-forming reactions. The catalytic activity is highly dependent on the nature of the metal center and the substituents on the ligand framework. However, specific examples and detailed performance data for catalysts derived from 4-(Benzyloxy)pyridine-2,6-dicarboxamide are not present in the currently available scientific literature.

Heterogeneous Catalysis via Surface-Immobilized Dicarboxamide Derivatives

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving catalyst recyclability and simplifying product purification. The pyridine-2,6-dicarboxamide scaffold is amenable to functionalization that allows for its attachment to various support materials. While the principles of creating such heterogeneous catalysts are well-understood, there are no specific reports detailing the synthesis or application of surface-immobilized this compound derivatives for heterogeneous catalysis.

Reaction Mechanism Elucidation in Catalytic Transformations

Understanding the reaction mechanism is fundamental to the rational design of more efficient catalysts. Mechanistic studies in the broader field of pyridine-2,6-dicarboxamide-mediated catalysis often involve spectroscopic and computational methods to identify key intermediates and transition states. Such studies provide insights into the role of the ligand in the catalytic cycle. Unfortunately, without specific catalytic systems involving this compound, no mechanistic elucidations pertinent to this specific compound can be reported.

Ligand Design for Enhanced Catalytic Activity and Selectivity

The design of the ligand is a crucial aspect of developing effective metal-based catalysts. Modifications to the pyridine-2,6-dicarboxamide structure, including the introduction of various substituents, are strategically employed to modulate the catalyst's activity, stability, and selectivity. The benzyloxy group, with its electronic and steric characteristics, could theoretically influence the catalytic properties of a metal complex. However, the literature does not currently contain studies that have systematically investigated the impact of the 4-benzyloxy substituent on the catalytic performance of pyridine-2,6-dicarboxamide metal complexes or compared it with other derivatives in a specific catalytic reaction.

Advanced Theoretical and Computational Investigations of 4 Benzyloxy Pyridine 2,6 Dicarboxamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab-initio Hartree-Fock (HF) methods, are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For derivatives of the pyridine-2,6-dicarboxamide family, these calculations provide a detailed picture of electron distribution, orbital energies, and molecular geometry.

Research on related compounds, such as pyridine-2,6-dicarbonyl dichloride, has utilized DFT and HF methods with basis sets like 6-311+G(d,p) to calculate optimized geometries (bond lengths and angles) and vibrational frequencies. researchgate.net Such studies allow for the assignment of experimental FT-IR and FT-Raman spectral bands to specific normal modes of vibration. researchgate.net

For 4-(Benzyloxy)pyridine-2,6-dicarboxamide, these computational approaches can be used to determine key electronic properties that govern its reactivity and interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Below is an interactive table summarizing key electronic and reactivity parameters that are typically determined for organic molecules using quantum chemical calculations.

Calculated Electronic Properties and Reactivity Descriptors

| Parameter | Symbol | Significance |

|---|---|---|

| HOMO Energy | EH | Correlates with ionization potential; indicates electron-donating ability. |

| LUMO Energy | EL | Correlates with electron affinity; indicates electron-accepting ability. |

| Energy Gap | ΔE = |EH – EL| | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. scivisionpub.com |

| Ionization Potential | I ≈ -EH | The energy required to remove an electron from the molecule. scivisionpub.com |

| Electron Affinity | A ≈ -EL | The energy released when an electron is added to the molecule. scivisionpub.com |

| Global Hardness | η = (I - A) / 2 | Measures resistance to change in electron distribution. scivisionpub.com |

| Electronegativity | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. scivisionpub.com |

Molecular Dynamics Simulations of Intermolecular and Intramolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique provides a dynamic view of both intramolecular (within a single molecule) and intermolecular (between molecules) interactions, which are crucial for understanding the behavior of this compound in various environments.

MD simulations have been effectively applied to related pyridine-2,6-dicarboxamide derivatives to explore their complex interactions with biological macromolecules and solvent environments. For example, simulations have been used to investigate how bisquinolinium pyridine-dicarboxamide derivatives intercalate between DNA base pairs. nih.gov In other studies, MD simulations of ligands with membranes have helped to clarify the prospects of C1 domain-binding for novel pyridine-based protein kinase C agonists. nih.gov These simulations can reveal how the molecule orients itself, the stability of the resulting complex, and the specific interactions, such as hydrogen bonds and van der Waals forces, that mediate the binding process.

For this compound, MD simulations could be employed to study:

Solvation: Understanding how the molecule interacts with water or organic solvent molecules, which is critical for predicting solubility and aggregation behavior. The benzyloxy group would introduce a significant hydrophobic region, influencing its interaction with polar and non-polar solvents.

Intramolecular Dynamics: Analyzing the flexibility of the molecule, including the rotation of the benzyloxy group and the carboxamide side chains. This is essential for understanding conformational preferences.

Intermolecular Self-Assembly: Simulating how multiple molecules of this compound might interact with each other to form dimers or larger aggregates through hydrogen bonding between the amide groups and π-stacking of the aromatic rings.

Binding to Biological Targets: Modeling the interaction with a protein or nucleic acid target to understand the binding mode, calculate binding free energies, and identify key stabilizing interactions.

The table below summarizes the types of interactions involving the pyridine-2,6-dicarboxamide scaffold that have been investigated using MD simulations.

Applications of MD Simulations for Pyridine-2,6-dicarboxamide Systems

| Interaction Type | System Studied | Key Insights Gained | Reference |

|---|---|---|---|

| Intermolecular (Ligand-DNA) | Bisquinolinium pyridine-dicarboxamide with DNA | Demonstrated intercalation into DNA base pairs. | nih.gov |

| Intermolecular (Ligand-Membrane) | Pyridine-based agonists with lipid membranes | Determined the correct orientation for interaction with membrane-bound proteins (PKC). | nih.gov |

| Intermolecular (Ligand-G-quadruplex) | (Iso)quinolinyl-pyridine-2,6-dicarboxamide with k-RAS G-quadruplex | Revealed the mode and strength of binding, identifying preferred interaction spots. | mdpi.com |

| Intramolecular & Solvation | Heteroaromatic drugs in deep eutectic solvents | Provided understanding of molecular properties and dynamic interactions between solute and solvent. | rsc.org |

Computational Insights into Conformational Dynamics and Supramolecular Assembly

The biological activity and material properties of pyridine-2,6-dicarboxamide derivatives are heavily dependent on their three-dimensional structure and their ability to self-assemble into larger, ordered structures. Computational methods are invaluable for exploring the conformational landscape and predicting the nature of supramolecular assemblies.

Crystallographic studies of various pyridine-2,6-dicarboxamide derivatives consistently show that the two carboxamide groups often adopt a syn-syn conformation, where they are turned towards each other. nih.gov This conformation is frequently stabilized by intramolecular hydrogen bonds between the amide N-H groups and the central pyridine (B92270) nitrogen. nih.gov The planarity of the molecule is a key feature, with the dihedral angles between the carboxamide groups and the central pyridine ring being relatively small. nih.govnih.gov However, significant deviations from planarity can occur, as seen in N,N'-Tetraisobutylpyridine-2,6-dicarboxamide, where the amide oxygen atoms are displaced from the mean plane of the pyridine ring. nih.gov

The pyridine-2,6-dicarboxamide scaffold is a well-established building block for supramolecular chemistry. rsc.org The amide groups are excellent hydrogen bond donors and acceptors, leading to the formation of one-dimensional tapes or two-dimensional sheets in the solid state. nih.gov The aromatic rings (pyridine and the benzyl (B1604629) group in the target molecule) can participate in π-π stacking interactions, further directing the assembly process. Computational modeling can predict these packing arrangements and the strength of the intermolecular forces, such as hydrogen bonds and C–H···π interactions, that stabilize the resulting supramolecular structures. researchgate.net

The table below presents typical conformational data observed in crystal structures of related pyridine-2,6-dicarboxamide compounds.

Conformational Features of Pyridine-2,6-dicarboxamide Derivatives

| Compound | Key Conformational Feature | Dihedral Angles (Benzene/Quinoline to Pyridine Ring) | Reference |

|---|---|---|---|

| N,N′-Bis(4-hydroxyphenyl)pyridine-2,6-dicarboxamide | Almost planar geometry stabilized by intramolecular N—H···N(pyridine) bonds. | 6.9° and 13.4° | nih.gov |

| Bisquinolinium pyridine-2,6-dicarboxamide derivative | High degree of planarity with a syn-syn conformation of carboxamide groups. | 11.63° and 22.78° | nih.gov |

| N,N'-Tetraisobutylpyridine-2,6-dicarboxamide | Non-planar, with amide oxygen atoms significantly displaced from the pyridine plane. | Not Applicable | nih.gov |

Docking Studies and Predictive Modeling of Molecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). It is a critical tool in structure-based drug design for predicting binding affinity and understanding the basis of molecular recognition.

Docking studies on various pyridine and pyridine-2,6-dicarboxamide derivatives have successfully predicted their potential as inhibitors for a range of biological targets. For instance, docking has been used to evaluate the inhibitory potential of 2,6-diaryl-substituted pyridine derivatives against the kinesin Eg5, a target in cancer therapy. nih.gov These studies calculate a binding energy (or docking score) and identify key interactions, such as hydrogen bonds with specific amino acid residues like GLU116 and GLY117 in the Eg5 binding site. nih.gov Similarly, docking has been applied to pyridoacridines to identify cyclin-dependent kinase 6 (CDK-6) as a promising anticancer target. semanticscholar.org

In the context of this compound, docking studies could be performed to screen its binding potential against a wide array of therapeutic targets. The core scaffold presents several key features for molecular recognition:

The two amide N-H groups can act as hydrogen bond donors.

The two amide carbonyl oxygens and the pyridine nitrogen can act as hydrogen bond acceptors.

The pyridine and benzyl aromatic rings can engage in π-π stacking or hydrophobic interactions with the receptor.

The benzyloxy group adds a large, flexible hydrophobic component that can fit into corresponding pockets in a receptor, potentially increasing binding affinity and selectivity. Predictive modeling based on docking results can generate hypotheses about the mechanism of action and guide the synthesis of more potent and selective analogs. The selective recognition of nucleotides like ATP and GTP by a related dicarboxamide receptor, mediated by a combination of hydrogen bonds and π–π interactions, highlights the scaffold's capacity for specific molecular recognition. nih.gov

The following table provides examples of docking studies performed on related pyridine-containing compounds, illustrating the type of data generated.

Examples of Docking Studies on Pyridine Derivatives

| Compound Class | Biological Target | Predicted Binding Energy / Score | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2,6-diaryl-substituted pyridines | Kinesin Eg5 | -9.52 kcal/mol (for compound 5m) | GLU116, GLY117 | nih.gov |

| Pyridoacridines | Cyclin-dependent kinase 6 (CDK-6) | Glide score: -2.9 to -9.5 | Val101, Lys43 | semanticscholar.org |

| Pyridine-based PKC agonists | Protein Kinase Cδ C1B domain | Qualitative (H-bond interactions highlighted) | Key backbone amino acids | nih.gov |

Exploration of Structure Activity Relationships and Design Principles for Functional 4 Benzyloxy Pyridine 2,6 Dicarboxamide Derivatives

Systematic Modification of the Benzyloxy Moiety and its Structural Implications

The systematic modification of the benzyloxy moiety in 4-(benzyloxy)pyridine-2,6-dicarboxamide derivatives is a key strategy for influencing their structural characteristics. The benzyloxy group, attached at the 4-position of the pyridine (B92270) ring, can be altered in several ways, including the introduction of substituents on the phenyl ring, changes in the length of the alkyl linker, and replacement of the phenyl group with other aromatic systems. These modifications can lead to significant changes in the molecule's conformation, electronic properties, and intermolecular interactions.

For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring of the benzyloxy moiety can alter the electron density of the entire molecule. This, in turn, can affect the bond lengths and angles within the pyridine-2,6-dicarboxamide core. Such substitutions can also influence the orientation of the benzyloxy group relative to the pyridine ring, leading to different spatial arrangements. These structural changes are critical as they can impact the molecule's ability to interact with other molecules or ions.

The nature of the substituents on the benzyloxy group also plays a role in the solid-state packing of these molecules. Bulky substituents can lead to steric hindrance, preventing close packing and potentially creating voids in the crystal lattice. Conversely, substituents capable of forming hydrogen bonds or other specific intermolecular interactions can direct the self-assembly of the molecules into well-defined supramolecular architectures. The conformation of the carboxamide groups attached to the pyridine ring can also be influenced by these modifications, adopting planar, semi-skew, or skew arrangements. nih.gov

Below is a data table illustrating the potential structural implications of systematic modifications to the benzyloxy moiety:

| Modification of Benzyloxy Moiety | Potential Structural Implications |

| Introduction of electron-donating groups (e.g., -OCH3, -CH3) on the phenyl ring | Increased electron density on the pyridine ring, potential changes in bond lengths, altered rotational barrier of the benzyloxy group. |

| Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) on the phenyl ring | Decreased electron density on the pyridine ring, potential for altered intermolecular interactions (e.g., dipole-dipole). |

| Variation of substituent position (ortho, meta, para) on the phenyl ring | Changes in steric hindrance and the overall shape of the molecule, influencing crystal packing. |

| Introduction of bulky substituents (e.g., -tBu) on the phenyl ring | Increased steric hindrance, potentially leading to less dense crystal packing and altered solubility. |

| Replacement of the phenyl ring with other aromatic systems (e.g., naphthyl, pyridyl) | Alteration of the electronic properties and the potential for different π-π stacking interactions. |

Correlation Between Molecular Architecture and Functional Properties

The ability of these compounds to act as ligands for metal ions is a key functional property. The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the two carboxamide groups can coordinate with metal cations, forming stable complexes. nih.gov The nature of the benzyloxy moiety can influence the binding affinity and selectivity for different metal ions. For example, the electronic properties of the benzyloxy group can affect the Lewis basicity of the pyridine nitrogen, thereby modulating its coordination strength.

The following table outlines the correlation between specific architectural features and the resulting functional properties:

| Molecular Architecture Feature | Correlated Functional Property |

| Planarity and rigidity of the pyridine-2,6-dicarboxamide core | Pre-organization for binding to guest molecules or metal ions. researchgate.net |

| Hydrogen bonding capability of the amide N-H groups | Formation of supramolecular assemblies and interaction with anions. |

| Lewis basicity of the pyridine nitrogen (influenced by the benzyloxy group) | Coordination affinity and selectivity for metal cations. nih.gov |

| Overall molecular shape and size (V-shape) | Recognition and binding to specific biological targets like G-quadruplex DNA. nih.govsemanticscholar.org |

| Presence of aromatic surfaces (pyridine and benzyloxy rings) | Potential for π-π stacking interactions, influencing self-assembly and material properties. |

Rational Design Strategies for Novel Pyridine-2,6-dicarboxamide-Based Materials

The development of novel materials based on the pyridine-2,6-dicarboxamide scaffold relies on rational design strategies that leverage a deep understanding of structure-property relationships. researchgate.net By strategically modifying the core structure and its peripheral components, it is possible to create materials with tailored optical, electronic, and recognition properties.

One key design strategy involves the incorporation of specific functional groups to impart desired properties. For example, attaching chromophores or fluorophores to the pyridine-2,6-dicarboxamide backbone can lead to the development of fluorescent sensors for ions or molecules. The pyridine-2,6-dicarboxamide unit can act as a recognition motif, and upon binding to a target analyte, a change in the fluorescence properties of the appended signaling unit can be observed.

Another important strategy is the use of self-assembly to construct well-ordered supramolecular architectures. By designing molecules with complementary hydrogen bonding sites and appropriate shapes, it is possible to create one-, two-, or three-dimensional networks. These materials can have applications in areas such as crystal engineering and the development of porous materials. The benzyloxy group can play a crucial role in directing this self-assembly process through steric effects and weak intermolecular interactions.

Furthermore, the principles of coordination chemistry can be applied to design metal-organic frameworks (MOFs) and coordination polymers. nih.gov By using pyridine-2,6-dicarboxamide derivatives as organic linkers, it is possible to construct extended networks with metal ions. The properties of these materials, such as their porosity and catalytic activity, can be tuned by varying the metal ion and the structure of the organic linker.

The table below summarizes some rational design strategies for novel pyridine-2,6-dicarboxamide-based materials:

| Design Strategy | Objective | Example Application |

| Covalent attachment of signaling units (e.g., fluorophores) | To create chemosensors for specific analytes. | Fluorescent detection of metal ions or anions. |

| Introduction of self-complementary hydrogen bonding motifs | To promote the formation of ordered supramolecular assemblies. | Development of liquid crystals or organogels. |

| Design of ligands for specific metal ions | To construct metal-organic frameworks (MOFs) with desired properties. | Gas storage, separation, and catalysis. nih.gov |

| Modification of molecular shape and electronics for biological recognition | To develop molecules with specific biological activities. | G-quadruplex DNA stabilizers for anticancer therapy. nih.govsemanticscholar.org |

Development of Structure-Property Linkages for Advanced Applications

The ultimate goal of studying the structure-activity relationships of this compound derivatives is to establish clear structure-property linkages that can guide the design of materials for advanced applications. By understanding how specific structural modifications translate into measurable changes in properties, it becomes possible to predict the performance of new derivatives and to design molecules with optimized characteristics for a particular purpose.

For example, in the context of materials for electronic applications, establishing a link between the electronic nature of the benzyloxy substituents and the charge transport properties of the resulting material is crucial. By systematically varying the substituents and measuring the charge carrier mobility, a quantitative structure-property relationship can be developed. This would enable the rational design of new organic semiconductors with improved performance.

In the field of medicinal chemistry, the development of quantitative structure-activity relationships (QSAR) can aid in the design of more potent and selective therapeutic agents. By correlating structural descriptors of a series of this compound derivatives with their biological activity, it is possible to build predictive models that can guide the synthesis of new compounds with enhanced efficacy.

The establishment of these structure-property linkages requires a multidisciplinary approach, combining synthetic chemistry, structural analysis (e.g., X-ray crystallography, NMR spectroscopy), physical property measurements, and computational modeling. The insights gained from these studies will be instrumental in unlocking the full potential of this compound derivatives in a wide range of advanced applications, from molecular electronics to targeted therapeutics.

The following table provides examples of potential structure-property linkages and their relevance to advanced applications:

| Structural Feature | Property | Potential Advanced Application |

| Electron-rich or electron-poor benzyloxy moiety | Redox potential, charge transport characteristics | Organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs). |

| Specific conformation and hydrogen bonding pattern | Self-assembly into ordered structures | Molecular sensors, stimuli-responsive materials. |

| High affinity and selectivity for a particular metal ion | Enhanced catalytic activity or sensing capability | Homogeneous or heterogeneous catalysis, selective ion extraction. nih.gov |

| Optimized shape and charge distribution for biomolecular recognition | High binding affinity and specificity for a biological target | Development of new therapeutic agents or diagnostic tools. nih.govsemanticscholar.org |

Future Research Directions and Emerging Applications for 4 Benzyloxy Pyridine 2,6 Dicarboxamide

Integration into Advanced Materials Science for Specific Applications (e.g., Sensors)

The pyridine-2,6-dicarboxamide framework is a versatile platform for the development of advanced materials, particularly in the realm of sensor technology. The nitrogen and oxygen atoms within the dicarboxamide moieties can act as effective binding sites for various metal ions. This has led to the development of related compounds as fluorescent sensors. For instance, N2, N6-bis(5-methylthiazol-2-yl)pyridine-2,6-dicarboxamide has been synthesized and utilized as a fluorescent chemosensor for the detection of Cu²⁺ and Ni²⁺ ions nih.gov. The interaction with the metal ions leads to a detectable change in the fluorescence of the compound, allowing for their selective identification nih.gov.

Future research could focus on adapting 4-(benzyloxy)pyridine-2,6-dicarboxamide for similar sensing applications. The benzyloxy group can be further functionalized to modulate the sensor's selectivity and sensitivity towards specific analytes. Moreover, the incorporation of this compound into polymeric structures could lead to the creation of novel materials with applications in catalysis, heat resistance, and optical materials nih.gov. A derivative, dicylopentadienyl[4-(4-vinylbenzyloxy)pyridine-2,6-dicarboxylato]titanium(IV) monohydrate, has been synthesized for use as a monomer in polymerization to yield metallocene-containing polymers with potentially high thermal stability and dielectric constants nih.gov.

Table 1: Potential Sensor Applications for this compound Derivatives

| Analyte | Sensing Mechanism | Potential Application |

| Metal Ions (e.g., Cu²⁺, Ni²⁺) | Fluorescence quenching or enhancement | Environmental monitoring, industrial process control |

| Anions | Colorimetric changes | Water quality analysis |

| Small Organic Molecules | Host-guest complexation | Biomedical diagnostics |

Exploration in Bioinorganic Chemistry as Research Tools (e.g., G-quadruplex stabilization mechanisms)

A significant area of emerging research for pyridine-2,6-dicarboxamide derivatives is their role as stabilizers of G-quadruplex (G4) DNA structures nih.gov. G-quadruplexes are non-canonical secondary structures found in guanine-rich regions of nucleic acids and are implicated in key cellular processes, making them attractive targets for therapeutic intervention, particularly in cancer. Small molecules that can selectively bind to and stabilize these structures are of great interest mdpi.comnih.gov.

Analogues of this compound, such as bis-methylquinolinium-pyridine-2,6-dicarboxamide (360A), have been shown to be potent and selective G4-stabilizers nih.gov. The planar aromatic core of these molecules allows for π-π stacking interactions with the G-tetrads, while the side chains can interact with the grooves and loops of the G-quadruplex structure.

Future research on this compound in this area would involve a detailed investigation of its binding affinity and selectivity for different G-quadruplex topologies. Understanding the structure-activity relationship by modifying the benzyloxy group could lead to the design of more potent and selective G4 ligands. These compounds could serve as valuable research tools to probe the biological functions of G-quadruplexes and as potential leads for the development of novel therapeutic agents.

Table 2: Research Findings on Pyridine-2,6-dicarboxamide Derivatives in G-Quadruplex Stabilization

| Compound | Key Finding | Reference |

| Bis-methylquinolinium-pyridine-2,6-dicarboxamide (360A) | Potent and selective G4-stabilizer with a preference for telomeric G4. | nih.gov |

| Non-methylated (iso)quinolinyl-pyridine-2,6-dicarboxamides | Moderate G4 stabilizers with a preference for hybrid h-Telo G4. | nih.gov |

| N-methylquinolinium derivatives | Increased ability to selectively stabilize G4s compared to duplex DNA. | nih.gov |

Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. While traditional methods for the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives often involve lengthy routes and harsh conditions, newer protocols are being developed to address these limitations oist.jp. One novel approach involves a one-pot reaction of pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst to form dihydropyran derivatives, which are then reacted with ammonium acetate under mild conditions to yield the desired products oist.jp.

Future research in this area should focus on developing sustainable synthetic routes specifically for this compound. This could involve the use of greener solvents, catalyst-free reactions, or flow chemistry techniques to improve efficiency and reduce waste. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the development of these new synthetic strategies. Exploring enzymatic or biocatalytic methods could also offer a more sustainable alternative to traditional chemical synthesis.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Engineering

The versatile nature of this compound opens up numerous avenues for interdisciplinary research, bridging the gap between chemical biology and materials engineering. In chemical biology, this compound and its derivatives can be used as molecular probes to study biological systems. For example, fluorescently labeled versions could be synthesized to visualize G-quadruplex structures within living cells, providing insights into their cellular localization and dynamics.

In materials engineering, the self-assembly properties of this compound can be exploited to create novel supramolecular structures. By modifying the benzyloxy group, it may be possible to control the assembly of these molecules into well-defined architectures such as nanofibers, gels, or liquid crystals. These materials could have applications in drug delivery, tissue engineering, and the development of responsive "smart" materials. The synergy between understanding the biological interactions of this compound and engineering its material properties will be a fertile ground for future innovation.

Table 3: Interdisciplinary Research Opportunities

| Field | Research Focus | Potential Outcome |

| Chemical Biology | Development of fluorescent probes for G-quadruplex imaging. | Better understanding of G-quadruplex biology in health and disease. |

| Materials Engineering | Design of self-assembling materials based on the dicarboxamide scaffold. | Creation of novel biomaterials for drug delivery and tissue engineering. |

| Bionanotechnology | Integration of the compound into nanoscale devices for biosensing. | Development of sensitive and specific diagnostic tools. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.